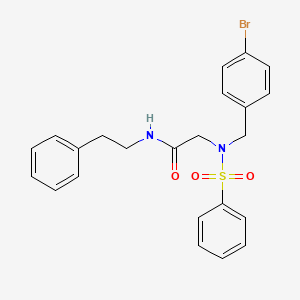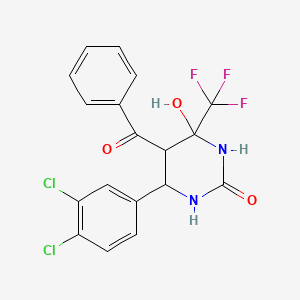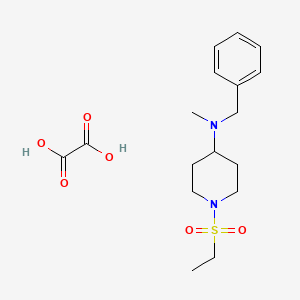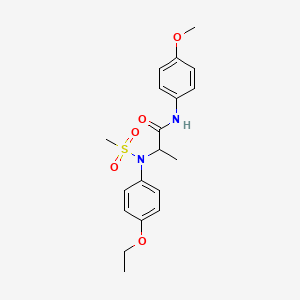
N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BGC20-1530, is a novel compound that has shown potential in scientific research applications. It is a small molecule inhibitor of the protein-protein interaction between two important cancer targets, MDM2 and p53.
Wirkmechanismus
The mechanism of action of N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and it also inhibits the transcriptional activity of p53. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It induces the stabilization and activation of p53, which can lead to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for the selective inhibition of this interaction, without affecting other cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. One limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the use of N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the development of more potent analogs of this compound, which can enhance its effectiveness as a cancer therapeutic. Another direction is the investigation of its potential use in combination with other cancer therapeutics, such as chemotherapy and radiation therapy. In addition, the use of this compound in animal models of cancer can provide valuable insights into its efficacy and safety as a cancer therapeutic.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has shown potential in scientific research applications, particularly in the field of cancer biology. It has been found to inhibit the interaction between MDM2 and p53, which is a critical step in the regulation of the p53 tumor suppressor pathway. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-25-12-11-20-18(22)14-21(13-15-7-9-16(19)10-8-15)26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITBEXHYQRBYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-butyl-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3970122.png)

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970138.png)
![N~1~-(3-hydroxypropyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3970143.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3970151.png)
![6-chloro-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3970158.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3970184.png)

![2-(4-methoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970196.png)
![1-[1-(4-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970203.png)

![4-chloro-N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970215.png)
![1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate](/img/structure/B3970221.png)